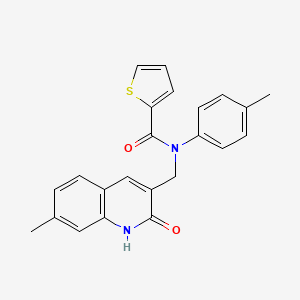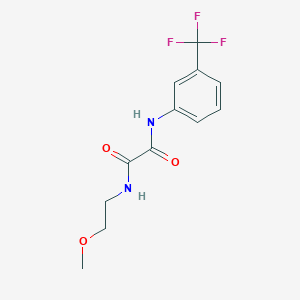
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide, also known as HMQC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and agriculture.
作用机制
The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. For example, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of acetylcholinesterase (AChE), which is an enzyme involved in the breakdown of the neurotransmitter acetylcholine in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide are diverse and depend on the specific application. In general, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide has been shown to have anti-inflammatory, anti-cancer, and anti-microbial effects. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In agriculture, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide has been shown to have herbicidal and fungicidal effects, which could potentially reduce the use of harmful pesticides.
实验室实验的优点和局限性
One of the main advantages of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide is its relatively simple synthesis method, which allows for high yield and purity. It is also a versatile compound that can be used in various fields of science. However, one of the limitations of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide is its limited solubility in water, which can make it difficult to use in certain experiments. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide.
未来方向
There are several future directions for research on N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide. One area of interest is the development of new drugs based on the structure of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide for the treatment of various diseases. Another area of interest is the development of new pesticides based on the herbicidal and fungicidal properties of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide, as well as its potential applications in other fields of science.
合成方法
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide involves the reaction between 2-hydroxy-7-methylquinoline, p-tolyl isocyanate, and 2-thiophenecarboxylic acid in the presence of a base. The reaction results in the formation of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide, which is a yellowish solid with a melting point of 172-174 °C. The synthesis method is relatively simple and has been optimized for high yield and purity.
科学研究应用
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide has been extensively studied for its potential applications in various fields of science. In medicine, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide has been shown to have herbicidal and fungicidal properties, making it a potential candidate for the development of new pesticides.
属性
IUPAC Name |
N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2S/c1-15-6-9-19(10-7-15)25(23(27)21-4-3-11-28-21)14-18-13-17-8-5-16(2)12-20(17)24-22(18)26/h3-13H,14H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBRQQGRMCJFJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-methoxyphenyl)-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7693080.png)
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7693107.png)



![N-cyclohexyl-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7693125.png)





![methyl 2-{4-[(2,4,6-trimethylphenyl)sulfamoyl]phenoxy}acetate](/img/structure/B7693141.png)
